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molecular formula C14H14FNO2 B8427341 4-Fluoro-N-[2-(5-methyl-2-furanyl)ethyl]benzamide

4-Fluoro-N-[2-(5-methyl-2-furanyl)ethyl]benzamide

Cat. No. B8427341
M. Wt: 247.26 g/mol
InChI Key: QXQXJCUWTQSYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141578B2

Procedure details

4-Fluorophenylacetyl chloride (0.290 mL, 2.44 mmol) was added dropwise to a solution of β-(5-methyl-2-furanyl)ethanamine (300 mg, 2.44 mmol, made according to the procedure of Yur'ev et al. J. Gen. Chem. USSR (Engl. Transl.) 33, 3444–8 (1963)) in THF (2.5 mL) at rt, followed by the dropwise addition of Et3N (0.340 mL, 2.44 mmol). Once the starting material was consumed, as was evident by HPLC, the reaction was quenched with H2O and extracted with CH2Cl2. The combined organic layers were dried over MgSO4 and concentrated under reduced pressure. Purification by flash chromatography on silica gel eluting with a gradient of 0–50% EtOAc/hexane gave 523 mg (95%) of compound 237A as a white solid. HPLC: 99% at 2.84 min (retention time) (Phenomenex-prime S5-C18 column 4.6×50 mm eluting with 1090% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 248.15 [M+H]+.
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]C(Cl)=O)=[CH:4][CH:3]=1.[CH3:12][C:13]1[O:17][C:16]([CH2:18][CH2:19][NH2:20])=[CH:15][CH:14]=1.CCN(CC)CC.C1C[O:31]CC1>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([NH:20][CH2:19][CH2:18][C:16]2[O:17][C:13]([CH3:12])=[CH:14][CH:15]=2)=[O:31])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.29 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(O1)CCN
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.5 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Once the starting material was consumed
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel eluting with a gradient of 0–50% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)NCCC=2OC(=CC2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 523 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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